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Chemical Profile and Key Attributes
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Compound Focus: 18-Methoxycoronaridine

CAS No.: 188125-42-0

Cat. No.: S649617

The table below summarizes the core chemical and development information for 18-MC.

Attribute Description

IUPAC Name methyl (1S,15R,17R,18S)-17-(2-methoxyethyl)-3,13-
diazapentacyclo[13.3.1.02,1°.04,°.013,¥]Jnonadeca-2(10),4,6,8-tetraene-1-carboxylate [1]

Chemical C22H28N20s3 [1]
Formula

Molar Mass 368.477 g-mol—1 [1]
Other Names 18-MC, Zolunicant, MM-110 [1]

Legal Status  US: Investigational New Drug [1]

Mechanism of Action and Pharmacology

18-MC's anti-addictive effects are primarily attributed to its action as a selective antagonist of the a3p4
nicotinic acetylcholine receptor (nAChR) [1] [2]. This mechanism differentiates it from its parent

compound, ibogaine.

¢ Primary Target: a334 nAChRs, which are highly concentrated in brain regions critical for reward and
addiction, such as the medial habenula and interpeduncular nucleus [1] [2]. Blocking these receptors
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is believed to indirectly modulate the mesolimbic dopamine pathway, reducing the dopamine release
associated with drug reward [2] [3] [4].

¢ Other Receptor Interactions: 18-MC has modest affinity for y-opioid and k-opioid receptors [1].
Notably, it has significantly lower affinity than ibogaine for NMDA receptors, serotonin transporters
(SERT), and sigma-2 receptors, which is thought to contribute to its more favorable safety profile [5].

The following diagram illustrates the hypothesized mechanism by which 18-MC reduces drug-seeking

behavior.
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Figure 1: Proposed mechanism of 18-MC action. 18-MC antagonism of a3f4 nAChRs in specific brain

regions leads to reduced dopamine release in the nucleus accumbens (NAc), thereby disrupting the

reinforcement of drug-seeking behavior. [1] [2] [3]

Preclinical Efficacy and Key Experimental Data

Preclinical studies in rats have consistently shown that 18-MC reduces self-administration of various

substances.
Substance Effect of 18-MC Key Experimental Details
Morphine Decreased self- Protocol: Rats trained to self-administer morphine
administration [6] intravenously. 18-MC (40 mg/kg, i.p.) administered acutely.
Finding: Decreased morphine intake without affecting
response for water [6].
Cocaine Decreased self- Protocol: Similar to morphine model. 18-MC (40 mg/kg,
administration [6] i.p.) administered. Finding: Reduced cocaine self-
administration; also blocked music-induced reinstatement
of cocaine-seeking [6] [2].
Nicotine Decreased self- Protocol: Rats trained to self-administer nicotine

Methamphetamine

Sucrose/Ethanol

administration [1]

[4]

Decreased self-
administration [1]

Decreased self-
administration [1]

[5]

intravenously. Acute oral 18-MC tested. Finding:
Significantly reduced nicotine intake, likely by blunting
nicotine-elicited dopamine release in NAc [4].

Protocol: Self-administration in rats. Finding: Efficacy
linked to action in the basolateral amygdala and
dorsolateral tegmentum [1].

Protocol: Oral self-administration models. Finding:
Reduces consumption, indicating potential effect on
rewarding properties of natural reinforcers [1] [5].

A key experiment demonstrating 18-MC's effect on cue-induced relapse is summarized in the workflow

below.
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Figure 2: Experimental workflow for music cue-induced reinstatement of cocaine seeking. Rats trained with
a music cue showed increased drug-seeking and basolateral amygdala (BLA) dopamine upon cue re-

exposure, which was blocked by 18-MC. [2]

Metabolism and Toxicology

A critical aspect of 18-MC's pharmacology is its metabolism, which has implications for clinical use.

e Metabolic Pathway: The primary route of 18-MC metabolism in humans is O-demethylation to its
major metabolite, 18-hydroxycoronaridine (18-HC) [7].

e Enzyme Responsibility: This reaction is primarily catalyzed by the cytochrome P450 enzyme
CYP2C19 [7]. This is an important finding because CYP2C19 is a genetically polymorphic enzyme,
meaning its activity varies across the population. This variability could lead to differences in how
individuals metabolize and respond to 18-MC [7].

¢ Improved Toxicity Profile: A key advantage of 18-MC over ibogaine is its reduced toxicity. Preclinical
studies indicate that 18-MC, even at high doses (100 mg/kg), does not produce the tremors,
cerebellar Purkinje cell loss, or bradycardia associated with ibogaine [6] [5] [4].
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Development Status and Derivatives

18-MC was invented in 1996 and has been under investigation for decades [1]. The compound was

designated an Investigational New Drug in the US in 2014 [1].

¢ Clinical Trials: A Phase 2a study for opioid withdrawal was conducted in Q2 2022 [1]. Another Phase
2 trial in Brazil has investigated its use for treating cutaneous leishmaniasis [1] [8].

¢ Analog Development: Researchers have developed several derivatives of 18-MC. The methylamino
analogue (18-MAC) has shown greater efficacy, while the methoxyethyl congener (ME-18-MC) has
demonstrated higher potency, with both maintaining selectivity for a34 nAChRs [1].

Conclusion

18-Methoxycoronaridine represents a promising and rationally designed candidate for treating substance
use disorders. Its selective mechanism of action, broad efficacy across multiple drug classes in preclinical
models, and superior safety profile compared to ibogaine warrant continued clinical investigation. Its
metabolism via CYP2C19 is a key consideration for future clinical development and potential personalized

medicine approaches.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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